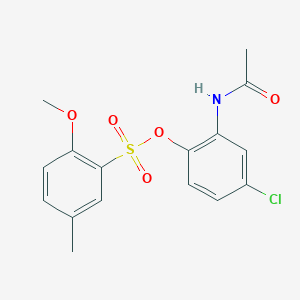![molecular formula C18H18N2O4S B245316 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole, also known as PD 98059, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK), which is a key enzyme in the MAPK signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making PD 98059 a promising candidate for the treatment of various diseases.
作用機序
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 acts as a competitive inhibitor of MEK, which is a key upstream regulator of the MAPK signaling pathway. MEK phosphorylates and activates extracellular signal-regulated kinase (ERK), which then translocates to the nucleus and regulates gene expression. By inhibiting MEK, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 prevents the activation of ERK and downstream signaling events, leading to the inhibition of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 inhibits cell proliferation and induces apoptosis, which is a programmed cell death mechanism. In neuronal cells, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 protects against oxidative stress and excitotoxicity, which are common mechanisms of neurodegeneration. In immune cells, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 inhibits cytokine production and T cell activation, suggesting its potential use in the treatment of autoimmune diseases.
実験室実験の利点と制限
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has several advantages for lab experiments, including its high potency and selectivity for MEK inhibition, as well as its availability from commercial sources. However, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations. These limitations can be overcome by using appropriate solvent systems and controls in experimental design.
将来の方向性
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has significant potential for future research and therapeutic applications. Some possible future directions include:
1. Combination therapy: 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
2. Drug delivery systems: Novel drug delivery systems could be developed to improve the solubility and bioavailability of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059, making it more effective in vivo.
3. Targeted therapy: 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 could be used in combination with targeted therapies that exploit specific genetic mutations or signaling pathways in cancer cells.
4. Mechanistic studies: Further mechanistic studies could be performed to elucidate the precise molecular mechanisms of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 in different cell types and experimental conditions.
5. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 in humans, potentially leading to its approval as a therapeutic drug.
合成法
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzene with phenylsulfonyl chloride, followed by the reaction of the resulting product with methyl 4-bromobenzoate. The final step involves the reaction of the intermediate product with imidazole in the presence of a base. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has been extensively studied in various scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the MAPK signaling pathway, which is often overactivated in cancer cells. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, suggesting its potential use in the treatment of neurological disorders. In addition, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has been used to study the role of MAPK signaling in immune cell activation and cytokine production.
特性
分子式 |
C18H18N2O4S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C18H18N2O4S/c1-13-12-20(18(19-13)14-7-5-4-6-8-14)25(21,22)17-11-15(23-2)9-10-16(17)24-3/h4-12H,1-3H3 |
InChIキー |
UVVPMUZLEYEYNK-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
正規SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)


![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)


![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)